molecular formula C19H29N3O4S B2654134 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2380042-46-4

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2654134
CAS No.: 2380042-46-4
M. Wt: 395.52
InChI Key: QFHUSPKQWKNTSF-UHFFFAOYSA-N
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Description

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a piperidine moiety, a pyridine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-15-4-3-9-20-18(15)26-14-16-5-10-21(11-6-16)19(23)17-7-12-22(13-8-17)27(2,24)25/h3-4,9,16-17H,5-8,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHUSPKQWKNTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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